N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is an organic compound that features a thiophene ring substituted with a cyano group and an acetamide moiety attached to a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Acetamide Formation: The acetamide moiety is formed by reacting the cyano-substituted thiophene with an appropriate amine under acidic or basic conditions.
Attachment of the Methoxy-Methylphenyl Group: The final step involves coupling the acetamide intermediate with 4-methoxy-3-methylphenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of N-(3-aminothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Materials Science: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acetamide groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways. The methoxy and methyl groups may enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
- N-(3-cyanothiophen-2-yl)-2-phenylacetamide
- N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(3-cyanothiophen-2-yl)-2-(3-methylphenyl)acetamide
Comparison: N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This dual substitution can enhance its interactions with biological targets and improve its pharmacokinetic profile compared to similar compounds lacking these groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-7-11(3-4-13(10)19-2)8-14(18)17-15-12(9-16)5-6-20-15/h3-7H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYDOFKRWKHCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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